![molecular formula C17H13NO2S B14592385 3-[(1H-Indol-3-yl)sulfanyl]-3-phenylprop-2-enoic acid CAS No. 61164-50-9](/img/structure/B14592385.png)
3-[(1H-Indol-3-yl)sulfanyl]-3-phenylprop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(1H-Indol-3-yl)sulfanyl]-3-phenylprop-2-enoic acid is a compound that features an indole ring, a phenyl group, and a sulfanyl group attached to a prop-2-enoic acid backbone. Indole derivatives are significant in natural products and drugs due to their diverse biological activities and roles in cell biology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 3-[(1H-Indol-3-yl)sulfanyl]-3-phenylprop-2-enoic acid, often involves classical methods such as the Fischer indole synthesis. This method typically involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Other methods include the Bartoli indole synthesis, which involves the reaction of nitroalkenes with vinyl Grignard reagents .
Industrial Production Methods
Industrial production of indole derivatives may involve large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperatures .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(1H-Indol-3-yl)sulfanyl]-3-phenylprop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindoles.
Reduction: Reduction of the double bond in the prop-2-enoic acid moiety.
Substitution: Electrophilic substitution reactions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic reagents such as halogens and nitrating agents.
Major Products
Oxidation: Formation of oxindoles.
Reduction: Formation of saturated propanoic acid derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(1H-Indol-3-yl)sulfanyl]-3-phenylprop-2-enoic acid has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-[(1H-Indol-3-yl)sulfanyl]-3-phenylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. This compound may also interact with DNA, affecting gene expression and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-propionic acid: Known for its antioxidant properties.
Indole-3-carbinol: Studied for its anticancer effects
Uniqueness
3-[(1H-Indol-3-yl)sulfanyl]-3-phenylprop-2-enoic acid is unique due to the presence of the sulfanyl group, which can impart distinct chemical and biological properties compared to other indole derivatives .
Eigenschaften
CAS-Nummer |
61164-50-9 |
|---|---|
Molekularformel |
C17H13NO2S |
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
3-(1H-indol-3-ylsulfanyl)-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C17H13NO2S/c19-17(20)10-15(12-6-2-1-3-7-12)21-16-11-18-14-9-5-4-8-13(14)16/h1-11,18H,(H,19,20) |
InChI-Schlüssel |
PMCXGNCIDLUCAF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=CC(=O)O)SC2=CNC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[Cyano(4-methylphenyl)methyl]phenyl}-2,6-dihydroxybenzamide](/img/structure/B14592305.png)
![N-[1-(4-Chlorophenyl)-3-phenylprop-2-en-1-ylidene]hydroxylamine](/img/structure/B14592309.png)

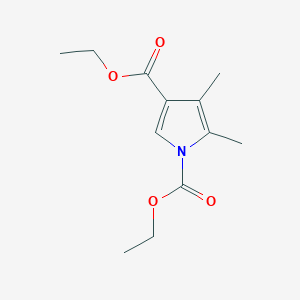
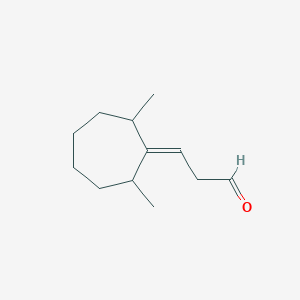
![1-{3-[(Trimethylsilyl)oxy]but-3-enoyl}pyrrolidin-2-one](/img/structure/B14592344.png)
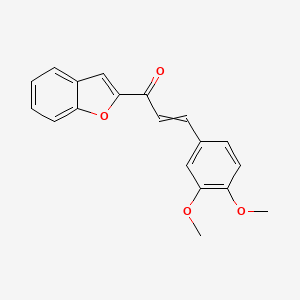
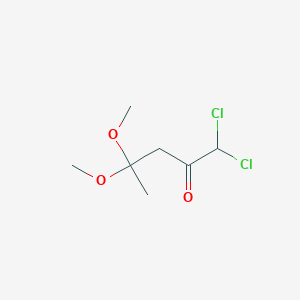
methyl}(ethoxymethoxy)oxophosphanium](/img/structure/B14592358.png)
![Butanamide, N-[5-methyl-2-(2-oxopropyl)phenyl]-3-oxo-](/img/structure/B14592361.png)
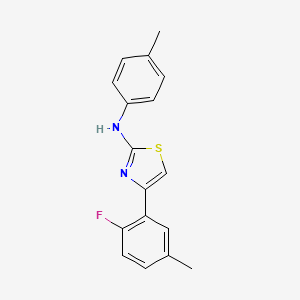
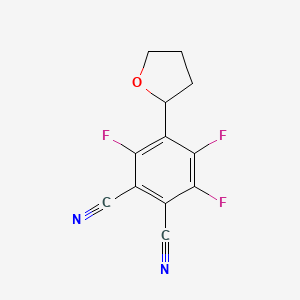
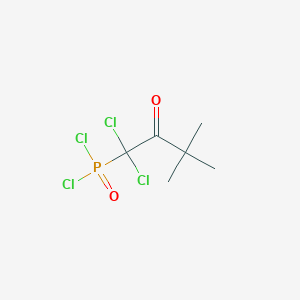
![3-(Methylsulfanyl)-3-{[2-(methylsulfanyl)ethyl]amino}-1-phenylprop-2-EN-1-one](/img/structure/B14592376.png)
